2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole
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Overview
Description
2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole is a synthetic organic compound with a complex structure It features a benzothiazole core substituted with methanesulfonylpiperidinyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonylpiperidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methanesulfonylpiperidin-4-yl)oxy]acetic acid
- 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl
Uniqueness
Compared to similar compounds, 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole stands out due to its unique benzothiazole core and the specific substitution pattern. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4,7-dimethyl-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-10-4-5-11(2)14-13(10)16-15(21-14)20-12-6-8-17(9-7-12)22(3,18)19/h4-5,12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWXWBPZBYEPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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